molecular formula C12H17BrClNO B1374540 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride CAS No. 1220032-64-3

3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride

Cat. No. B1374540
M. Wt: 306.62 g/mol
InChI Key: MJTWFDBIKJGRHQ-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO . It has an average mass of 306.626 Da and a monoisotopic mass of 305.018188 Da .


Molecular Structure Analysis

The molecular structure of 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromo-ethylphenol group via an ether linkage .


Physical And Chemical Properties Analysis

3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride has a molecular weight of 306.63 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Derivatives

  • Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, related to 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride, have been synthesized for potential applications in chemical research and material science (Sarbu et al., 2019).

Antimicrobial Activity

  • Derivatives of bromo-substituted pyrrolidinyl compounds, like 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride, have been synthesized and evaluated for their antimicrobial activity against various bacteria, indicating potential use in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Antioxidant Properties

  • Compounds structurally related to 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride, like nitrogen-containing bromophenols, have demonstrated potent scavenging activity against radicals, suggesting their potential application in food or pharmaceutical industries as natural antioxidants (Li et al., 2012).

Chemical Transformations and Synthesis

  • The synthesis of various bromophenol derivatives, including those related to 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride, has been documented, providing insight into chemical transformations that could be valuable in synthetic chemistry and drug development (Rezai et al., 2018).

Catalytic and Chemical Reactions

  • Studies on the catalytic reactions and synthesis involving bromo-substituted compounds, akin to 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride, have been conducted, highlighting their significance in the field of organic synthesis (Ames & Bull, 1982).

Safety And Hazards

Specific safety and hazard information for 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride is not provided in the available resources. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

3-(4-bromo-2-ethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c1-2-9-7-10(13)3-4-12(9)15-11-5-6-14-8-11;/h3-4,7,11,14H,2,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTWFDBIKJGRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride

CAS RN

1220032-64-3
Record name Pyrrolidine, 3-(4-bromo-2-ethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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